molecular formula C34H27F6NO5 B14870033 (2R,4S)-Benzyl 4-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate

(2R,4S)-Benzyl 4-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate

Cat. No.: B14870033
M. Wt: 643.6 g/mol
InChI Key: ONRYCBHEXIXNBB-OXZXHNBXSA-N
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Description

(2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique oxazolidine ring structure, which is known for its stability and reactivity, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazolidine Ring: This is achieved through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: This step involves the benzylation of the oxazolidine ring, usually through a nucleophilic substitution reaction.

    Attachment of the Trifluoromethyl Phenyl Group: This is typically done via an etherification reaction, where the phenyl group is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of oxazolidinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The benzyl and trifluoromethyl phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxazolidinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted oxazolidine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

In biological research, the compound’s potential as a pharmacophore is explored, particularly in the design of new drugs with improved efficacy and reduced side effects.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-Benzyl 4-((®-1-(3,5-dichlorophenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate
  • (2R,4S)-Benzyl 4-((®-1-(3,5-dimethylphenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate

Uniqueness

Compared to similar compounds, (2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate stands out due to the presence of the trifluoromethyl groups, which enhance its stability and reactivity. These groups also contribute to the compound’s unique pharmacological properties, making it a promising candidate for further research and development.

Properties

Molecular Formula

C34H27F6NO5

Molecular Weight

643.6 g/mol

IUPAC Name

benzyl (4S)-4-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C34H27F6NO5/c1-22(25-17-27(33(35,36)37)19-28(18-25)34(38,39)40)45-21-32(26-15-9-4-10-16-26)30(42)46-29(24-13-7-3-8-14-24)41(32)31(43)44-20-23-11-5-2-6-12-23/h2-19,22,29H,20-21H2,1H3/t22?,29?,32-/m1/s1

InChI Key

ONRYCBHEXIXNBB-OXZXHNBXSA-N

Isomeric SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(C(=O)OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(C(=O)OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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